(S)-5,6,7,8-Tetrahydroquinolin-8-amine is a chiral compound characterized by a tetrahydroquinoline structure with an amino group at the 8-position. Its molecular formula is C₉H₁₂N₂, and it features a bicyclic structure that contributes to its unique chemical properties. The compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The mechanism of action of (S)-5,6,7,8-tetrahydroquinolin-8-amine is unknown due to the lack of specific research on this compound. Tetrahydroquinolines, in general, can exhibit various biological activities depending on the specific structure. Some tetrahydroquinolines have been reported to possess anticonvulsant, antimalarial, and antitumor properties.
Due to the limited research available on (S)-5,6,7,8-tetrahydroquinolin-8-amine, specific safety information is not documented. However, some tetrahydroquinolines can exhibit irritant or corrosive properties []. As a general precaution, it is advisable to handle unknown organic compounds with appropriate personal protective equipment and adhere to laboratory safety protocols.
These reactions underscore the versatility of (S)-5,6,7,8-tetrahydroquinolin-8-amine in synthetic organic chemistry .
Research indicates that (S)-5,6,7,8-tetrahydroquinolin-8-amine exhibits significant biological activity. Studies have shown that it possesses:
The chirality of the compound plays a critical role in its biological effects, highlighting the importance of stereochemistry in drug design .
Several synthesis methods for (S)-5,6,7,8-tetrahydroquinolin-8-amine have been reported:
These methods highlight the compound's accessibility and the potential for further modification.
(S)-5,6,7,8-Tetrahydroquinolin-8-amine is primarily explored for its applications in:
The compound's unique structure allows for modifications that could enhance its efficacy and selectivity in therapeutic contexts.
Interaction studies have revealed that (S)-5,6,7,8-tetrahydroquinolin-8-amine interacts with various biomolecules:
These interactions are crucial for understanding its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with (S)-5,6,7,8-tetrahydroquinolin-8-amine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Methyl-5,6,7,8-tetrahydroquinolin | Methyl group at position 5 | Enhanced lipophilicity; different biological activity |
| 2-Methyl-5,6,7,8-tetrahydroquinoline | Methyl group at position 2 | Variability in enzyme interactions |
| 7-Amino-5,6-dihydroquinoline | Additional amino group at position 7 | Different reactivity patterns |
These compounds illustrate the diversity within the tetrahydroquinoline family while highlighting how variations in substituents can lead to distinct biological activities and chemical properties.
(S)-5,6,7,8-Tetrahydroquinolin-8-amine is a chiral bicyclic amine featuring a partially saturated quinoline backbone. Its significance arises from:
The systematic IUPAC name (8S)-5,6,7,8-tetrahydroquinolin-8-amine reflects:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 865303-57-7 | |
| EC Number | 811-639-7 | |
| PubChem CID | 71741565 | |
| MDL Number | MFCD17926204 |
Key milestones include:
(S)-5,6,7,8-Tetrahydroquinolin-8-amine belongs to two structural classes:
Table 1: Comparison with Related Nitrogen Heterocycles
| Compound | Aromatic Rings | Key Functional Groups | Chirality |
|---|---|---|---|
| Quinoline | 2 | Pyridine, benzene | No |
| Tetrahydroquinoline | 1 | Pyridine, amine | Yes (C8) |
| Isoquinoline | 2 | Pyridine, benzene | No |
| (S)-Tetrahydroisoquinoline | 1 | Benzene, amine | Yes (C1) |
(S)-5,6,7,8-Tetrahydroquinolin-8-amine represents a chiral bicyclic compound featuring a partially saturated quinoline scaffold with an amine functional group positioned at the 8-carbon [1]. The molecular formula is C₉H₁₂N₂ with a molecular weight of 148.20 grams per mole [1]. The compound consists of a fused ring system where a pyridine ring is connected to a partially hydrogenated cyclohexene ring, creating the characteristic tetrahydroquinoline core structure [2].
The stereogenic center of (S)-5,6,7,8-tetrahydroquinolin-8-amine is located at the 8-position carbon atom, which bears the primary amine substituent [1] [3]. This chiral center is crucial for the compound's biological activity and pharmacological properties, as the spatial arrangement of substituents around this carbon significantly influences molecular interactions with biological targets [3]. The presence of this single stereogenic center results in two possible enantiomers, with the (S)-configuration representing the specific spatial arrangement where the amine group adopts a defined orientation relative to the tetrahydroquinoline ring system [1].
The absolute configuration of (S)-5,6,7,8-tetrahydroquinolin-8-amine has been determined through multiple analytical techniques, including vibrational circular dichroism and X-ray crystallographic analysis [4]. The (S)-designation follows the Cahn-Ingold-Prelog priority rules, where the amine group at the 8-position adopts a specific three-dimensional orientation [1]. Experimental studies have employed chiral resolution techniques using resolving agents such as tartaric acid derivatives, followed by high-performance liquid chromatography or chiral column chromatography to verify enantiomeric excess . The compound exhibits optical activity due to its chiral nature, with the (S)-enantiomer showing a characteristic optical rotation pattern [6].
Conformational analysis reveals that the cyclohexene ring of (S)-5,6,7,8-tetrahydroquinolin-8-amine adopts a sofa conformation, which is energetically favorable due to reduced ring strain [7]. The pyridine ring remains essentially planar with deviations typically within 0.011 Angstroms, while the partially saturated six-membered ring exhibits conformational flexibility [7]. Density functional theory calculations have demonstrated that the most stable conformation minimizes steric interactions between the amine substituent and the ring system [4]. The conformational preferences are influenced by intramolecular hydrogen bonding and electronic effects from the aromatic nitrogen atom [7].
(S)-5,6,7,8-Tetrahydroquinolin-8-amine exhibits moderate to good solubility in polar solvents including ethanol, methanol, dichloromethane, and tetrahydrofuran . The compound shows limited solubility in non-polar solvents due to the presence of the amine functional group and the nitrogen-containing heterocyclic ring system [8]. The solubility characteristics are significantly influenced by the basicity of the amine group, which can form hydrogen bonds with protic solvents [1]. The topological polar surface area is calculated to be 38.91 square Angstroms, indicating moderate polarity [1].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂ [1] |
| Molecular Weight (g/mol) | 148.20 [1] |
| Density (g/cm³) | 1.1±0.1 [9] |
| Topological Polar Surface Area | 38.91 Ų [1] |
| LogP | 1.4177 [1] |
The thermal properties of (S)-5,6,7,8-tetrahydroquinolin-8-amine include a predicted boiling point of 277.3±28.0 degrees Celsius at 760 millimeters of mercury [9]. The flash point is reported as 146.0±11.2 degrees Celsius, indicating moderate thermal stability [6]. Thermal analysis studies of related tetrahydroquinoline compounds have shown that these materials undergo phase transitions at specific temperature ranges, with heat capacity measurements revealing characteristic thermal behavior [10]. The compound exhibits thermal stability suitable for most synthetic transformations and storage conditions when maintained under appropriate conditions [1].
Stability studies indicate that (S)-5,6,7,8-tetrahydroquinolin-8-amine requires storage under controlled conditions to maintain chemical integrity [1]. The compound should be stored in sealed containers at temperatures between 2-8 degrees Celsius and protected from light to prevent degradation [11]. The amine functional group is susceptible to oxidation under ambient conditions, particularly in the presence of oxygen and moisture . Long-term stability studies have demonstrated that the compound remains stable for extended periods when stored under an inert atmosphere with appropriate desiccants [1].
(S)-5,6,7,8-Tetrahydroquinolin-8-amine exhibits basic properties due to the presence of both the quinoline nitrogen and the primary amine group [13]. The predicted pKa value is 8.93±0.20, indicating moderate basicity comparable to other aliphatic primary amines [6]. The compound can undergo protonation at both nitrogen centers, with the primary amine being the more basic site due to its sp³ hybridization and electron-donating environment [13]. In aqueous solutions, the compound exists predominantly in its protonated form at physiological pH, forming stable ammonium salts [14].
| Property | Value |
|---|---|
| pKa (predicted) | 8.93±0.20 [6] |
| Hydrogen Bond Donors | 1 [1] |
| Hydrogen Bond Acceptors | 2 [1] |
| Basicity Classification | Moderate base [13] |
The primary amine group of (S)-5,6,7,8-tetrahydroquinolin-8-amine exhibits significant nucleophilic character, enabling participation in various substitution and addition reactions . The nucleophilicity is enhanced by the electron-donating nature of the tetrahydroquinoline ring system, which increases electron density at the nitrogen center [14]. The compound readily undergoes nucleophilic substitution reactions with electrophilic species, including alkyl halides, acyl chlorides, and carbonyl compounds . The stereochemistry at the 8-position influences the reactivity pattern, with the (S)-configuration providing specific spatial orientation for selective reactions [3].
The tetrahydroquinoline core of (S)-5,6,7,8-tetrahydroquinolin-8-amine demonstrates reactivity patterns characteristic of partially saturated heterocyclic systems . The aromatic portion can undergo electrophilic aromatic substitution reactions, while the saturated cyclohexene ring can participate in various transformations including oxidation and reduction processes . The compound serves as a versatile synthetic intermediate for the preparation of more complex heterocyclic structures through ring-closing reactions and cyclization processes [15]. The reactivity is modulated by the electronic effects of the amine substituent and the inherent properties of the bicyclic framework .
The ultraviolet-visible absorption spectrum of (S)-5,6,7,8-tetrahydroquinolin-8-amine exhibits characteristic features associated with the quinoline chromophore [4]. The compound shows π→π* electronic transitions typical of nitrogen-containing aromatic heterocycles, with absorption maxima influenced by the partial saturation of the ring system [4]. The electronic transitions are blue-shifted compared to fully aromatic quinoline derivatives due to the reduced conjugation in the tetrahydroquinoline core [4]. The absorption characteristics are useful for analytical quantification and structural confirmation of the compound [16].
Nuclear magnetic resonance spectroscopy provides detailed structural information for (S)-5,6,7,8-tetrahydroquinolin-8-amine [17]. Proton nuclear magnetic resonance spectra show characteristic signals for the aromatic protons of the pyridine ring, the aliphatic protons of the cyclohexene ring, and the amine protons [17]. The integration patterns and coupling constants confirm the connectivity and stereochemistry of the molecule [17]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for aromatic and aliphatic carbon atoms, with the chiral center showing characteristic chemical shift values .
| Spectroscopic Technique | Key Features |
|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic and aliphatic proton signals [17] |
| ¹³C Nuclear Magnetic Resonance | Carbon signals for ring carbons |
| Two-dimensional Nuclear Magnetic Resonance | Connectivity and stereochemical confirmation [17] |
Infrared spectroscopy of (S)-5,6,7,8-tetrahydroquinolin-8-amine reveals characteristic vibrational modes associated with the functional groups present in the molecule [16]. The primary amine group exhibits stretching vibrations in the range of 3300-3500 wavenumbers per centimeter, appearing as sharp bands due to the symmetric and antisymmetric stretching modes of the nitrogen-hydrogen bonds [16]. Carbon-hydrogen stretching vibrations appear in the region of 2800-3100 wavenumbers per centimeter, while aromatic carbon-carbon stretching modes are observed around 1600-1500 wavenumbers per centimeter [16]. The fingerprint region below 1500 wavenumbers per centimeter provides detailed structural information specific to the tetrahydroquinoline framework [16].
Crystallographic studies of (S)-5,6,7,8-tetrahydroquinolin-8-amine and related compounds have provided detailed three-dimensional structural information [7]. X-ray diffraction analysis reveals that the pyridine ring maintains planarity within typical tolerances, while the cyclohexene ring adopts a sofa conformation with specific geometric parameters [7]. The crystal packing shows intermolecular interactions mediated by hydrogen bonding between amine groups and nitrogen atoms of adjacent molecules [7]. Bond lengths and angles conform to expected values for tetrahydroquinoline derivatives, with the carbon-nitrogen bond at the chiral center showing characteristic distances [7].
The synthesis of tetrahydroquinoline derivatives, including (S)-5,6,7,8-tetrahydroquinolin-8-amine, has been extensively studied through various classical methodologies. The most fundamental approach involves the direct reduction of quinoline derivatives using conventional hydrogenation methods [2]. This traditional route typically employs transition metal catalysts such as palladium on carbon or platinum under hydrogen atmosphere at elevated temperatures and pressures [3] [4].
The Povarov reaction represents another cornerstone methodology for constructing tetrahydroquinoline frameworks [5]. This three-component cycloaddition reaction involves the condensation of anilines, aldehydes, and electron-rich alkenes to generate the desired heterocyclic products. The reaction proceeds through an imine intermediate followed by intramolecular cyclization, offering excellent atom economy and broad substrate scope [6] [7]. Various Lewis acids including aluminum chloride, indium chloride, and scandium triflate have been employed as catalysts for this transformation [8] [9].
The Pictet-Spengler reaction provides an alternative classical approach, particularly valuable for accessing 1-substituted tetrahydroquinoline derivatives [10]. This acid-catalyzed condensation between phenethylamines and aldehydes or ketones proceeds through electrophilic aromatic substitution to form the six-membered heterocyclic ring [11]. The reaction has been extensively utilized in the synthesis of natural product frameworks and pharmaceutical intermediates [12].
Chiral auxiliary-mediated synthesis represents a well-established strategy for accessing enantiomerically pure tetrahydroquinoline derivatives [13]. The incorporation of temporary chiral auxiliaries allows for the stereocontrolled formation of the heterocyclic framework with subsequent removal to yield the desired enantiomer [14]. Evans oxazolidinones and related chiral auxiliaries have been successfully employed in asymmetric alkylation and cyclization reactions [15].
Cyclohexyl-based chiral auxiliaries have demonstrated particular effectiveness in asymmetric Pictet-Spengler syntheses of tetrahydroisoquinoline derivatives [14]. These auxiliaries provide excellent diastereoselectivity through conformational restriction and steric interactions during the cyclization process. The chiral auxiliary can be readily removed under mild conditions without racemization of the product [16].
Transition metal-catalyzed asymmetric synthesis has emerged as a powerful methodology for constructing chiral tetrahydroquinoline frameworks [3] [9]. Palladium-catalyzed alkene carboamination reactions using chiral ligands such as (S)-Siphos-PE have demonstrated excellent enantioselectivities in the formation of tetrahydroquinolines containing quaternary stereocenters [3]. These transformations simultaneously form carbon-carbon and carbon-nitrogen bonds while establishing absolute stereochemistry [9].
Iridium-catalyzed asymmetric hydrogenation of quinolines provides direct access to chiral tetrahydroquinoline derivatives [17]. The use of chiral diphosphine ligands enables excellent enantiocontrol in the reduction process, with enantiomeric excesses frequently exceeding 90% [17]. Solvent effects have been shown to influence the enantioselectivity, with some systems providing enantiodivergent synthesis depending on reaction conditions [17].
Rhodium-catalyzed asymmetric reduction protocols have also been developed for tetrahydroquinoline synthesis [18]. The combination of rhodium complexes with chiral diamine ligands such as CAMPY (8-amino-5,6,7,8-tetrahydroquinoline) derivatives provides effective catalytic systems for asymmetric transfer hydrogenation of dihydroisoquinolines [18].
Biocatalytic methods have gained significant attention for the sustainable synthesis of chiral tetrahydroquinoline derivatives [19] [20] [21]. Amine oxidase enzymes, particularly cyclohexylamine oxidase (CHAO), have been employed in deracemization strategies to convert racemic tetrahydroquinolines to enantiomerically enriched products [21] [22]. These enzymatic transformations proceed under mild conditions with excellent selectivity [20].
Multienzyme cascade reactions have been developed for the stereodivergent synthesis of tetrahydroquinolines [20]. These one-pot processes employ combinations of nitro reductases, ene reductases, and imine reductases to achieve complex transformations from simple starting materials [20]. The cascades provide access to both (R) and (S) enantiomers with excellent yields and enantioselectivities [20] [23].
Lipase-catalyzed dynamic kinetic resolution has been successfully applied to the synthesis of chiral tetrahydroquinoline precursors [18]. The use of lipase from Candida antarctica enables the selective acylation of one enantiomer while the other undergoes racemization, providing access to enantiomerically pure products [18].
Intramolecular cyclization represents a versatile approach for constructing tetrahydroquinoline frameworks through the formation of carbon-nitrogen bonds [24] [25] [26]. Various functional group transformations can initiate these cyclizations, including radical-mediated processes, metal-catalyzed couplings, and electrophilic aromatic substitutions [27].
Intramolecular nitrene insertion reactions catalyzed by iron complexes provide efficient routes to tetrahydroquinoline derivatives [8]. The process involves the generation of iron-nitrene intermediates that undergo selective C-H insertion to form the heterocyclic ring [8]. These transformations typically proceed in moderate to good yields with functional group tolerance [8].
Palladium-catalyzed intramolecular C-H activation has been employed for the synthesis of tetrahydroquinoline derivatives [26]. These reactions involve the oxidative addition of palladium to aromatic C-H bonds followed by intramolecular cyclization to form the six-membered ring [26]. The methodology provides access to substituted tetrahydroquinolines under relatively mild conditions [26].
Domino reactions offer efficient strategies for the rapid assembly of tetrahydroquinoline frameworks through multiple bond-forming events in a single operation [28] [29] [30]. These cascade processes minimize the need for intermediate isolation and purification, improving overall efficiency and reducing waste generation [30].
The combination of reduction and reductive amination represents a powerful domino strategy for tetrahydroquinoline synthesis [8]. Starting from 2-nitroaryl ketones and aldehydes, this approach involves initial reduction of the nitro group followed by imine formation and subsequent reduction to yield the target heterocycles [8]. The process typically achieves high yields with excellent diastereoselectivity [8].
Three-component domino reactions involving anilines, aldehydes, and vinyl ethers provide direct access to substituted tetrahydroquinolines [28] [31]. These transformations proceed through initial imine formation followed by cycloaddition and subsequent reduction or rearrangement to generate the final products [28]. Various Lewis acid catalysts have been employed to promote these transformations [31].
Ring-closing metathesis (RCM) has been applied to the synthesis of tetrahydroquinoline-containing macrocyclic structures [32] [33]. While less commonly employed for simple tetrahydroquinoline synthesis, RCM provides valuable access to complex polycyclic architectures containing the tetrahydroquinoline motif [33] [34].
The application of Grubbs catalysts in RCM reactions enables the formation of medium and large rings containing tetrahydroquinoline subunits [35] [33]. These transformations typically require careful optimization of reaction conditions including catalyst loading, concentration, and temperature to achieve acceptable yields [35].
Enyne metathesis reactions have been employed for the synthesis of tetrahydroisoquinoline derivatives, providing an alternative approach to the related heterocyclic frameworks [36] [37]. These reactions involve the metathesis of alkene and alkyne functionalities to form cyclized products with concomitant formation of volatile byproducts [37].
Biomimetic reduction strategies utilizing NADH model compounds have emerged as powerful methods for the synthesis of tetrahydroquinoline derivatives [12] [38] [39] [40]. These approaches mimic the natural enzymatic reduction processes while providing synthetic utility through the use of chiral and regenerable cofactor analogues [40] [41].
The development of chiral NADH models such as CYNAM (chiral and regenerable NADH model) has enabled highly enantioselective reduction of functionalized quinolines [12] [38] [39]. These systems employ simple achiral phosphoric acids as transfer catalysts while achieving excellent enantioselectivities through the chiral NAD(P)H model [39]. The methodology provides access to chiral 2-functionalized tetrahydroquinolines with up to 99% enantiomeric excess [39].
The regeneration of NADH models through ruthenium-catalyzed hydrogenation enables catalytic turnover in these biomimetic systems [40] [41]. The combination of hydrogen gas, ruthenium complexes, and the NADH model creates a sustainable catalytic cycle for the reduction of various substrates [40]. Deuterium labeling experiments have provided mechanistic insights into the hydrogen transfer processes [40].
Transfer hydrogenation methodologies provide alternative approaches to the reduction of quinoline derivatives without the use of gaseous hydrogen [12] [42]. Hantzsch esters serve as common hydrogen donors in these transformations, offering mild reaction conditions and good functional group compatibility [24].
Asymmetric transfer hydrogenation using chiral ruthenium and rhodium catalysts has been developed for the synthesis of enantiomerically enriched tetrahydroquinoline derivatives [42] [18]. The use of chiral diamine ligands such as TsDPEN (N-tosyl-1,2-diphenylethylenediamine) provides excellent enantiocontrol in these reductions [18].
Organocatalytic transfer hydrogenation has emerged as a metal-free alternative for the reduction of quinoline derivatives [43] [44]. Chiral phosphoric acids and thiourea-based catalysts have been employed to achieve asymmetric reduction with good to excellent enantioselectivities [43] [44]. These methodologies offer advantages in terms of catalyst cost and environmental impact [43].
Electrochemical hydrocyanomethylation represents a novel approach for the functionalization of quinoline derivatives to access tetrahydroquinoline products [2] [45]. This methodology employs acetonitrile as both a hydrogen source and cyanomethyl precursor, enabling the simultaneous reduction and functionalization of the quinoline substrate [2] [45].
The electrochemical process proceeds through the generation of cyanomethyl radicals and hydrogen atoms at the cathode surface [45]. These reactive species then undergo selective addition to the quinoline substrate, with the regioselectivity depending on the substitution pattern of the starting material [45]. Bulky substituents at the C2 position favor simple hydrogenation over hydrocyanomethylation [45].
Deuterium labeling experiments have demonstrated that the hydrogen atoms incorporated into the product derive from acetonitrile rather than water [45]. This mechanistic insight supports the proposed radical-mediated pathway for the transformation [45]. The methodology offers mild reaction conditions, high efficiency, and broad substrate scope [45].
Electrochemical hydrogenation has emerged as a sustainable alternative to traditional catalytic hydrogenation for the synthesis of tetrahydroquinoline derivatives [46] [47] [48]. These methods employ water as the hydrogen source, eliminating the need for gaseous hydrogen and high-pressure equipment [46].
Fluorine-modified cobalt catalysts have demonstrated exceptional activity for the electrochemical hydrogenation of quinolines [46]. The fluorine surface sites enhance quinoline adsorption and promote water activation to generate active hydrogen atoms [46]. This methodology achieves up to 99% selectivity and 94% isolated yield for tetrahydroquinoline products under ambient conditions [46].
Proton-exchange membrane (PEM) reactors have been developed for the electrochemical reduction of various nitrogen-containing heterocycles including quinolines [47]. These systems enable efficient hydrogenation at room temperature with the addition of catalytic amounts of acid promoters [47]. The methodology provides access to tetrahydroquinoline products with good yields and selectivities [47].
One-pot synthesis strategies have been extensively developed for the efficient construction of tetrahydroquinoline frameworks [49] [50] [51] [52] [53]. These methodologies combine multiple synthetic transformations in a single reaction vessel, minimizing waste generation and improving overall efficiency [53].
The combination of dehydrogenative coupling and hydrogenation in a single pot enables the direct synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols [52]. Manganese pincer complexes have been employed as catalysts for this borrowing hydrogen methodology, providing atom-economical access to the target heterocycles [52].
Base-promoted tandem reactions have been developed for the synthesis of 2-azaaryl tetrahydroquinolines from azaaryl methyl amines and styrene derivatives [49]. These transformations proceed through benzylic C-H deprotonation followed by nucleophilic aromatic substitution to form the heterocyclic product [49].
Three-component reactions involving anilines, aldehydes, and alkenes provide direct access to functionalized tetrahydroquinoline derivatives [53] [54]. These multicomponent processes typically employ acid catalysts and proceed through imine formation followed by cycloaddition and subsequent reduction [54].
Green chemistry methodologies have gained increasing attention for the sustainable synthesis of tetrahydroquinoline derivatives [55] [56] [57] [58]. These approaches emphasize the use of renewable feedstocks, environmentally benign solvents, and catalytic processes that minimize waste generation [58].
Deep eutectic solvents (DES) have been employed as green reaction media for the synthesis of tetrahydroquinoline derivatives [53] [58]. Choline chloride/zinc chloride eutectic mixtures provide effective catalytic systems for aza-Diels-Alder reactions while enabling catalyst recycling [53]. These systems demonstrate favorable environmental impact according to green chemistry metrics [53].
Photocatalytic approaches using covalent organic frameworks (COFs) provide metal-free alternatives for tetrahydroquinoline synthesis [57]. Defect-engineered COF photocatalysts achieve quantitative yields in the cyclization of N,N-dimethylanilines with maleimides under visible light irradiation [57]. The methodology offers excellent stability and cost-effectiveness compared to traditional metal-based catalysts [57].
Biocatalytic whole-cell conversions enable the sustainable synthesis of tetrahydroisoquinoline alkaloids from renewable feedstocks such as dopamine [59]. These biotransformations proceed under mild conditions with high selectivity and minimal waste generation [59]. The use of engineered microorganisms further enhances the efficiency and scope of these transformations [59].
Corrosive;Irritant